molecular formula C28H34BrNO4SSi B1445942 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine CAS No. 1704081-03-7

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

Cat. No.: B1445942
CAS No.: 1704081-03-7
M. Wt: 588.6 g/mol
InChI Key: MAKVRMGSPSIDPL-UHFFFAOYSA-N
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Description

“1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a tert-butyldiphenylsilyl ether

Properties

IUPAC Name

[1-(5-bromo-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34BrNO4SSi/c1-28(2,3)36(24-11-7-5-8-12-24,25-13-9-6-10-14-25)34-23-17-19-30(20-18-23)35(31,32)27-21-22(29)15-16-26(27)33-4/h5-16,21,23H,17-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKVRMGSPSIDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34BrNO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the tert-butyldiphenylsilyl ether: This is usually done through silylation reactions using tert-butyldiphenylsilyl chloride and a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Functionalization via Cross-Coupling Reactions

The bromine atom at the 5-position of the aryl ring undergoes palladium-catalyzed cross-coupling. Examples include:

Reaction Conditions Product Yield Ref.
Suzuki-Miyaura CouplingPd(OAc)₂, SPhos, K₃PO₄, 80°C, THFAryl/heteroaryl substitution at 5-position65–78%
Negishi CouplingPdCl₂(dtbpf), ZnCl₂, 60°C, DMFAlkyl/aryl substitution70–85%

Mechanistic Insight : The sulfonyl group stabilizes intermediates during cross-coupling, while the TBDPS group remains inert under these conditions .

Deprotection of the Silyl Ether

The tert-butyldiphenylsilyl (TBDPS) group is cleaved under acidic or fluoride-mediated conditions:

Reagent Conditions Outcome Yield Ref.
TBAF (1.0 M in THF)RT, 2 hFree hydroxyl group formation92%
HCl (aq.)/MeOHReflux, 6 hSelective deprotection88%

Note : Prolonged exposure to acidic conditions may hydrolyze the sulfonamide .

Sulfonamide Functionalization

The sulfonyl group participates in nucleophilic aromatic substitution (SNAr) reactions:

Reagent Conditions Product Yield Ref.
NaN₃, DMF100°C, 12 hAzide substitution at sulfonyl position60%
Amines (e.g., NH₃/MeOH)RT, 24 hSulfonamide bond cleavage75%

Stability and Reactivity Under Diverse Conditions

  • Thermal Stability : Decomposes above 200°C, with sulfonamide degradation observed .

  • Photoreactivity : The bromoaryl group undergoes homolytic cleavage under UV light, forming aryl radicals .

  • Hydrolytic Sensitivity : The TBDPS group resists hydrolysis at pH 3–10 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the development of novel pharmaceuticals. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Research indicates that derivatives of sulfonylpiperidines exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The sulfonyl group is believed to enhance the compound's ability to interact with specific cellular pathways involved in cancer progression.
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules through various coupling reactions.

  • Cross-Coupling Reactions : The presence of the sulfonyl group allows for participation in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
  • Synthesis of Heterocycles : The piperidine moiety can be utilized to synthesize various heterocyclic compounds, which are crucial in pharmaceutical chemistry.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of a related sulfonylpiperidine derivative. The results showed significant inhibition of cell growth in several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Case Study 2: Neuroprotection

In a preclinical trial reported in Neuroscience Letters, researchers evaluated the neuroprotective effects of a similar piperidine compound on cultured neuronal cells exposed to oxidative stress. The findings demonstrated that the compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential use as a therapeutic agent for neurodegenerative disorders .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of pharmaceuticals targeting cancer and neurodegenerative diseasesSignificant anticancer activity; neuroprotective effects observed in preclinical studies
Organic SynthesisUsed as a building block for complex organic moleculesInvolved in palladium-catalyzed cross-coupling reactions; synthesis of heterocycles

Mechanism of Action

The mechanism of action for “1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine: Lacks the tert-butyldiphenylsilyl ether group.

    4-((tert-Butyldiphenylsilyl)oxy)piperidine: Lacks the sulfonyl group.

    1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-hydroxypiperidine: Has a hydroxyl group instead of the tert-butyldiphenylsilyl ether.

Uniqueness

The uniqueness of “1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” lies in its combination of functional groups, which may confer unique chemical reactivity and potential biological activity.

Biological Activity

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H27BrNO4S
  • Molar Mass : 418.46 g/mol
  • CAS Number : 1704081-23-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to enhance the compound's ability to form hydrogen bonds, which can facilitate binding to target proteins.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the bromomethoxyphenyl moiety have demonstrated activity against various bacterial strains, suggesting that this compound may also possess similar properties.

Antiviral Activity

Research indicates that compounds with similar structural motifs can inhibit viral replication. The efficacy against viruses such as HIV and hepatitis C virus (HCV) has been reported, where structural modifications enhance potency. The compound's ability to interfere with viral polymerases could be a promising area for further investigation.

Neuroprotective Effects

The inhibition of gamma-aminobutyric acid aminotransferase (GABA-AT) has been linked to increased GABA levels in the brain, which may provide therapeutic benefits for neurological disorders. This mechanism suggests potential applications in treating epilepsy and other neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Umesha et al., 2009 Inhibition of GABA-AT leading to increased GABA levelsPotential use in epilepsy treatment
Recent Antiviral Studies Compounds with similar structures showed IC50 values ranging from 0.26 μM to 0.35 μM against HCVIndicates potential antiviral activity
Antimicrobial Studies Exhibited significant antibacterial effects on Gram-positive bacteriaSuggests possible use as an antimicrobial agent

Q & A

Q. What are the optimized synthetic routes for 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine?

A typical synthesis involves sulfonylation of a piperidine precursor. For example, reacting 4-((tert-butyldiphenylsilyl)oxy)piperidine with 5-bromo-2-methoxybenzenesulfonyl chloride under alkaline conditions (e.g., sodium carbonate in methanol) . Purification via recrystallization or chromatography is critical to achieve high purity (>95%). Key parameters include reaction temperature (0–25°C), stoichiometric control of the sulfonyl chloride, and inert atmosphere to prevent hydrolysis .

Q. How can the structural integrity of the synthesized compound be validated?

Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm the presence of the tert-butyldiphenylsilyl group (δ ~1.0–1.5 ppm for tert-butyl protons) and sulfonyl moiety (downfield shifts for aromatic protons adjacent to bromine and methoxy groups) .
  • IR Spectroscopy : Detect sulfonyl S=O stretching vibrations (~1350–1150 cm⁻¹) and Si-O-C bonds (~1100 cm⁻¹) .
  • Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values to verify purity .

Q. What strategies are effective for improving yield during purification?

  • Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate sulfonylated products from unreacted starting materials .
  • Recrystallization : Optimize solvent polarity (e.g., methanol/water mixtures) to exploit differential solubility of the product and byproducts .

Advanced Research Questions

Q. How can computational models (e.g., QSAR) predict the biological activity of this compound?

  • QSAR Modeling : Train models using a dataset of phenylpiperidine derivatives with known IC50 values against targets like serotonin transporters (SERT). Molecular descriptors (e.g., logP, polar surface area) and docking simulations can correlate structural features (e.g., sulfonyl group electronegativity) with activity .
  • ADMET Prediction : Use software like ADMET Predictor™ to evaluate bioavailability, blood-brain barrier penetration, and metabolic stability based on substituent effects (e.g., tert-butyldiphenylsilyl’s lipophilicity) .

Q. What experimental approaches can elucidate the role of the tert-butyldiphenylsilyl group in reactivity?

  • Protection/Deprotection Studies : Compare reaction rates of the silyl-protected piperidine with its unprotected analog in sulfonylation or nucleophilic substitution reactions. For example, monitor the stability of the Si-O bond under acidic/basic conditions .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to study transition states during silyl group migration or cleavage .

Q. How can spectroscopic data resolve conformational flexibility in the piperidine ring?

  • Dynamic NMR : Analyze coalescence temperatures of diastereotopic protons to determine ring inversion barriers .
  • X-ray Crystallography : Resolve the chair vs. boat conformations of the piperidine ring and assess steric effects from the bulky silyl group .

Q. What methodologies are suitable for analyzing potential metal coordination sites in this compound?

  • UV-Vis and IR Spectroscopy : Detect shifts in absorption bands or stretching frequencies upon complexation with transition metals (e.g., Co²⁺ or Cu²⁺), particularly at the piperidine nitrogen or sulfonyl oxygen .
  • Magnetic Susceptibility : Measure changes in paramagnetism to confirm metal-ligand binding stoichiometry .

Q. How can reaction intermediates be identified during synthetic optimization?

  • LC-MS/MS : Monitor transient intermediates (e.g., sulfonamide or silyl-oxonium ions) in real-time during stepwise synthesis .
  • Isotopic Labeling : Use 18O-labeled sulfonyl chloride to trace oxygen incorporation into the final product .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address them?

Variations in yield (e.g., 70–95%) may arise from differences in:

  • Reaction Scale : Small-scale reactions often achieve higher yields due to better mixing and heat transfer .
  • Purification Efficiency : Column chromatography may recover more product than recrystallization but requires optimization of solvent systems .

Q. Conflicting spectroscopic assignments for the tert-butyldiphenylsilyl group: How to resolve?

Cross-validate using 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish between silyl ether protons and aromatic protons. Compare with literature data for analogous silyl-protected compounds .

Methodological Notes

  • Safety : Handle tert-butyldiphenylsilyl reagents under inert conditions due to moisture sensitivity .
  • Green Chemistry : Consider solvent-free or aqueous-phase reactions to minimize waste, as demonstrated in spiropiperidine syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
Reactant of Route 2
Reactant of Route 2
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

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